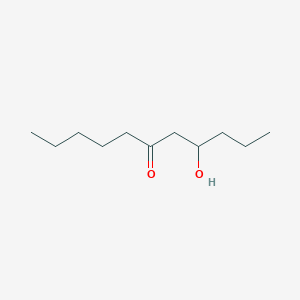
4-Hydroxyundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyundecan-6-one is an organic compound with the molecular formula C11H22O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-6-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or biotechnological methods using microbial fermentation. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyundecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxoundecan-6-one or 4-carboxyundecan-6-one.
Reduction: Formation of 4-hydroxyundecan-6-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyundecan-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 4-Hydroxyundecan-6-one exerts its effects involves interactions with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-pyrones: These compounds share the hydroxy ketone functionality and are known for their biological activities.
3-Hydroxy-4-pyranones: Similar in structure, these compounds also exhibit diverse therapeutic potential.
Uniqueness: 4-Hydroxyundecan-6-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
821799-90-0 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-hydroxyundecan-6-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-8-11(13)9-10(12)7-4-2/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
JLHYGVAOTFZPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
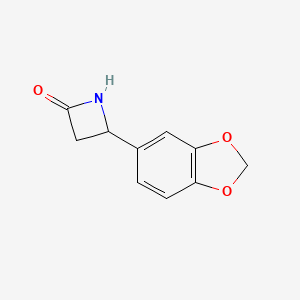
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
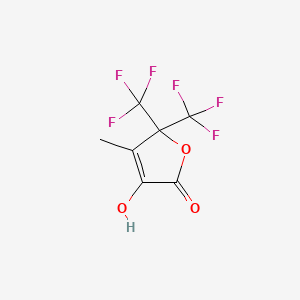
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
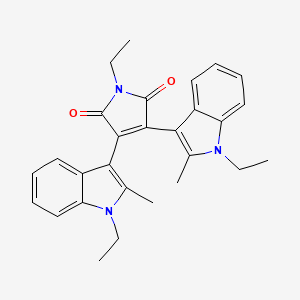
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
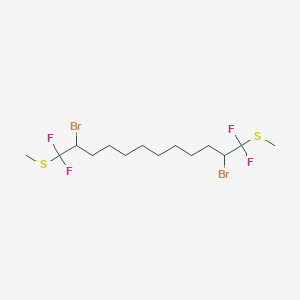
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
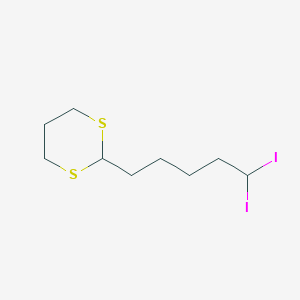
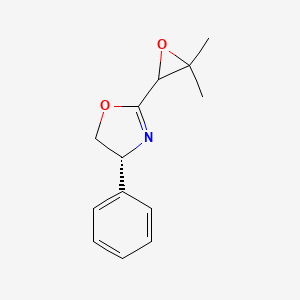
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
